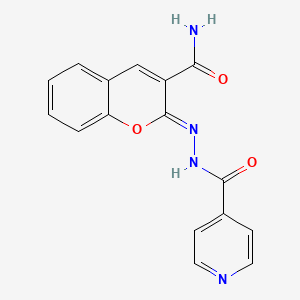
(Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and malononitrile in the presence of a base such as piperidine.
Hydrazone Formation: The chromene derivative is then reacted with isonicotinic acid hydrazide to form the hydrazone linkage. This step usually requires refluxing the reactants in ethanol.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone group can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized chromene derivatives with various substituents.
Aplicaciones Científicas De Investigación
(Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of (Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, DNA, and cellular receptors.
Pathways Involved: Inhibition of enzyme activity, induction of apoptosis in cancer cells, and modulation of inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide: The E-isomer of the compound, which may exhibit different biological activities.
2-(2-hydrazono)-2H-chromene-3-carboxamide: Lacks the isonicotinoyl group, potentially altering its biological properties.
2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity.
Uniqueness
- The presence of the isonicotinoylhydrazono group in (Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide imparts unique biological activities, making it a promising candidate for drug development.
- The Z-configuration of the hydrazone linkage may influence its binding affinity and specificity towards molecular targets.
Propiedades
Número CAS |
325804-67-9 |
|---|---|
Fórmula molecular |
C16H12N4O3 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
N-[(E)-(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H12N4O3/c17-14(21)12-9-11-3-1-2-4-13(11)23-16(12)20-19-15(22)10-5-7-18-8-6-10/h1-9H,(H2,17,21)(H,19,22)/b20-16+ |
Clave InChI |
OXORPMPLPMXZQH-CAPFRKAQSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=NC=C3)O2)C(=O)N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=NC=C3)/O2)C(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=NC=C3)O2)C(=O)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















